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Abstract

Natamycin, a polyene macrolide antibiotic, is a vital antifungal agent with widespread
applications in the food industry as a natural preservative and in clinical settings for treating
fungal infections. This technical guide provides a comprehensive exploration of Streptomyces
natalensis, the primary producer of natamycin. We delve into the intricate details of its
genetics, metabolic pathways, and the fermentation technology pivotal for high-yield
production. This document offers detailed experimental protocols for the cultivation of S.
natalensis, extraction and quantification of natamycin, and genetic manipulation techniques.
All quantitative data are systematically summarized in structured tables for clear comparison.
Furthermore, key signaling pathways and experimental workflows are visualized through
diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the
core concepts.

Introduction

Streptomyces natalensis is a filamentous, Gram-positive bacterium found in soil, belonging to
the genus Streptomyces, which is renowned for its remarkable capacity to produce a wide
array of secondary metabolites, including many clinically significant antibiotics.[1] First isolated
from a soil sample in Natal, South Africa, S. natalensis was identified as the source of a potent
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antifungal compound initially named "pimaricin”.[2] This was later renamed natamycin, in line
with the World Health Organization's nomenclature for antibiotics produced by Streptomyces
species.[2] While other species like Streptomyces chattanoogensis, Streptomyces
gilvosporeus, and Streptomyces lydicus are also known to produce natamycin, S. natalensis
remains a cornerstone for industrial production.[2][3]

The antifungal activity of natamycin stems from its ability to bind specifically to ergosterol, a
primary sterol component of fungal cell membranes. This binding disrupts membrane integrity,
leading to leakage of essential cellular components and ultimately fungal cell death. Its
targeted action on ergosterol, which is absent in bacterial and mammalian cells, accounts for its
low toxicity to humans, making it a safe and effective food preservative.

Understanding the biology of S. natalensis and the intricacies of natamycin biosynthesis is
paramount for optimizing production yields and exploring the potential for bioengineering novel
and more potent antifungal agents. This guide aims to provide a detailed technical resource for
professionals engaged in research and development in this field.

Natamycin Biosynthesis

The biosynthesis of natamycin is a complex process orchestrated by a cluster of genes known
as the natamycin (pim) biosynthetic gene cluster. The synthesis follows the polyketide
pathway, utilizing precursors from primary metabolism.

The Natamycin (pim) Biosynthetic Gene Cluster

The genetic blueprint for natamycin production is encoded within a dedicated gene cluster.[4]
This cluster houses the genes for the large modular polyketide synthase (PKS) enzymes, as
well as the enzymes responsible for tailoring the polyketide backbone, glycosylation, and
export.

Key Genes in the Natamycin Biosynthetic Gene Cluster:
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Gene Proposed Function
Polyketide Synthase (PKS) modules responsible
. for the assembly of the polyketide backbone
imSO0-
P from acetyl-CoA and malonyl-CoA extender
units.
mA Acyl-CoA carboxylase, involved in the
im
P production of malonyl-CoA.
pimB Acyl-carrier protein (ACP).
imC Ketoreductase, involved in the modification of
im
P the polyketide chain.
D Dehydratase, involved in the modification of the
im
P polyketide chain.
imE Enoylreductase, involved in the modification of
im
P the polyketide chain.
iE Thioesterase, involved in the release of the
im
P completed polyketide chain.
mG Glycosyltransferase, responsible for attaching
im
P the mycosamine sugar moiety.
i P450 monooxygenase, involved in the post-PKS
im
P tailoring of the macrolide ring.
- P450 monooxygenase, involved in the post-PKS
im
P tailoring of the macrolide ring.
] P450 monooxygenase, involved in the post-PKS
im
P tailoring of the macrolide ring.
ik TDP-glucose synthase, involved in the
im
P biosynthesis of the mycosamine precursor.
L TDP-glucose 4,6-dehydratase, involved in the
pim

biosynthesis of the mycosamine precursor.
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pimM

Pathway-specific positive regulatory protein
(PAS domain and LuxR-type HTH motif).

pimR

Pathway-specific positive regulatory protein
(SARP family).[5]

Biosynthetic Pathway Overview

The synthesis of nhatamycin begins with the condensation of acetyl-CoA and multiple units of
malonyl-CoA by the modular PKS complex to form the polyketide chain. This chain then
undergoes a series of modifications, including cyclization and tailoring reactions catalyzed by
enzymes encoded within the pim cluster. A crucial step is the attachment of a mycosamine
sugar moiety, which is synthesized from glucose-1-phosphate. The final steps involve

oxidations to form the mature natamycin molecule.
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Natamycin Biosynthesis Pathway.

Regulatory Network
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The production of natamycin is tightly controlled by a complex regulatory network that
responds to various environmental and cellular signals. This network includes pathway-specific
regulators encoded within the pim cluster, as well as global regulators that respond to nutrient
availability and oxidative stress.

o Pathway-Specific Regulators: The pim cluster contains two key positive regulators, pimR and
pimM.[5] PimR is a member of the Streptomyces antibiotic regulatory protein (SARP) family,
and its deletion results in the complete loss of natamycin production.[5] PimM contains a
PAS domain and a LuxR-type helix-turn-helix (HTH) motif and also acts as a positive
regulator. Overexpression of pimM has been shown to significantly increase natamycin
yields.[6]

o Oxidative Stress Response: There is a strong link between natamycin biosynthesis and the
cellular response to oxidative stress. The production of reactive oxygen species (ROS), such
as hydrogen peroxide (H20:2), can modulate the expression of the natamycin biosynthetic
genes.[7] The redox-sensing transcriptional regulator OxyR, in conjunction with another
regulator, SgnR, can act as a switch to control natamycin production in response to
intracellular H20:2 levels.[6]
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Regulatory Network of Natamycin Biosynthesis.

Fermentation for Natamycin Production

Industrial production of natamycin is achieved through submerged aerobic fermentation of S.
natalensis. Optimization of fermentation parameters and medium composition is critical for

maximizing yields.

Culture Media

The composition of the fermentation medium provides the essential nutrients for the growth of
S. natalensis and the biosynthesis of natamycin.

Typical Media Composition:
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Component

Concentration Range

Purpose

Carbon Source

Primary carbon and energy

Glucose 20-40¢g/L

source.[3][8]

Alternative or co-carbon
Lactose 10-30g/L

source.[9]
Nitrogen Source
Soya Peptone/Protein 2-20g/L Organic nitrogen source.[8][9]

Provides vitamins and growth
Yeast Extract 0.5-54g/L

factors.[8][9]
Ammonium Sulfate Varies Inorganic nitrogen source.
Sodium Nitrate Varies Inorganic nitrogen source.
Beef Extract Varies Complex nitrogen source.[2]
Minerals & Salts

Source of potassium and
K2SO4 0.25g/L

sulfate.[10]
MgClz-6H20 10.12 g/L Source of magnesium.[10]
KH2PO4 Varies Source of phosphate.
CaCOs Varies pH buffering agent.
Precursors & Elicitors
Acetic Acid Varies Precursor for acetyl-CoA.[11]

o ) ) Precursor for propionyl-CoA.

Propionic Acid Varies

[11]

) Enhances natamycin

L-Valine 0.5-0.7g/L

production.[12]
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Eermentation Parameters
Parameter Optimal Range
Temperature 26 - 30 °C[2]
pH 6.0 - 8.0[2]
Agitation 180 - 220 rpm|[2]
Aeration Sufficient to maintain dissolved oxygen levels
Fermentation Time 84 - 120 hours[2]

Quantitative Data on Natamycin Production

The following table summarizes reported natamycin yields under various optimized conditions.

Fermentation L
Streptomyces . Natamycin Yield
. Conditions & Reference
Strain (glL)
Supplements

L-Valine feeding (0.5

S. natalensis HW-2 1.82 [11]
g/L)

S. natalensis LY08 L-Valine feeding (0.7

_ 2.02 [11]

(iIvE overexpressed) g/L)

S. natalensis NRRL

20 g/L initial glucose 1.58 3
2651 g g [3]
S. natalensis NRRL Intermittent glucose
] 1.86 [4]
2651 feeding
Optimized medium
S. natalensis (glucose 3.97%, soya ]
2.81 (in 5-L fermenter)  [2]
HDMNTE-01 peptone 2%, yeast

extract 0.5%)

S. natalensis VTCC- )
3-fold increase vs.

A-3245 (pimM - ] [6]
] wildtype
overexpression)
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Experimental Protocols

This section provides detailed methodologies for key experiments.

Preparation of S. natalensis Spore Suspension

e | -] -] . -] e

Click to download full resolution via product page

Workflow for Spore Suspension Preparation.

Protocol:

Culture S. natalensis on a suitable sporulation agar medium (e.g., MS agar) until a confluent
lawn of spores is observed.[13]

o Aseptically add approximately 3 mL of sterile water to the surface of the plate.[14]

e Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the
water.[14]

» Transfer the resulting spore suspension to a sterile centrifuge tube.[14]
» Vortex the suspension vigorously for 1-2 minutes to break up spore chains.[15]

« Filter the suspension through a sterile cotton wool plug in a syringe to remove mycelial
fragments.[14]

o Centrifuge the filtered suspension at approximately 2000 x g for 10 minutes to pellet the
spores.[14]

» Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol for long-term
storage at -80°C.[13]

Fermentation of S. natalensis
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Protocol:

Inoculum Preparation: Inoculate a seed culture medium (e.g., Tryptic Soy Broth or a specific
seed medium) with the prepared spore suspension.[2]

Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm
for approximately 48 hours.[2]

Production Culture Inoculation: Inoculate the production fermentation medium with 2-10%
(v/v) of the seed culture.[2]

Fermentation: Conduct the fermentation in a shake flask or a bioreactor at 26-30°C with an
agitation of 220 rpm for 84 to 120 hours. Maintain the pH of the medium between 6.0 and
8.0.[2]

Monitoring: Periodically withdraw samples to measure biomass (dry cell weight) and
natamycin concentration.[2]

Extraction and Purification of Natamycin

Protocol:

pH Adjustment and Filtration: Adjust the pH of the fermentation broth to 5.0-6.5 and filter or
centrifuge to separate the mycelia and solid nhatamycin from the liquid medium.[16]

Washing: Wash the collected solid with water and centrifuge to recover the solid material.[16]

Alkaline Extraction: Add a sodium carbonate solution (e.g., 0.15 M) to the solid to dissolve
the natamycin by raising the pH above 9, creating a soluble extract.[16]

Clarification: Separate the extract from the solid residue by centrifugation and collect the
supernatant.[16]

Acid Precipitation: Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric
acid to precipitate the natamycin.[16]

Crystallization and Drying: Allow the natamycin to crystallize, then collect the solid by
filtration, wash with water, and dry to obtain the purified product.[16]
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Quantification of Natamycin

Click to download full resolution via product page

HPLC Quantification Workflow.

Protocol:

e Sample Preparation:

[¢]

Mix 1 mL of the fermentation broth with 3 mL of methanol to precipitate proteins and
extract natamycin.[10]

o

Vortex the mixture vigorously for 1 minute.[10]

[e]

Centrifuge at 10,000 rpm for 10 minutes.[10]

o

Filter the supernatant through a 0.45 um syringe filter into an HPLC vial.[10]

o Chromatographic Conditions:

[¢]

Column: C18, 250 mm x 4.6 mm, 5 um particle size.[10]

[e]

Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% glacial acetic acid.[10]

o

Flow Rate: 0.8 mL/min.[10]

[¢]

Injection Volume: 20 pL.[10]

[¢]

Detection: UV at 304 nm.[10]

e Quantification:
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o Prepare a series of natamycin standard solutions of known concentrations.[10]

o Construct a calibration curve by plotting the peak area against the concentration of the
standards.[10]

o Determine the concentration of natamycin in the sample by comparing its peak area to
the calibration curve.[10]

Protocol:
o Sample Preparation: Prepare the sample extract as described for HPLC.

o Standard Preparation: Prepare a series of natamycin standard solutions in methanol:water
(3:1, viv).[8]

¢ Measurement:

o Record the UV spectra of the standard solutions and the sample extract from 250 to 350
nm against a methanol:water blank.[9]

o Natamycin exhibits characteristic absorption maxima at approximately 290, 303, and 318
nm.[9]

¢ Quantification:

o Create a calibration curve by plotting the absorbance at 303 nm versus the concentration
of the standard solutions.[8]

o Determine the concentration of natamycin in the sample from the calibration curve.[8]

Genetic Manipulation of S. natalensis

Protocol:

o Donor Strain Preparation: Transform the E. coli donor strain (e.g., ET12567/pUZ8002) with
the desired plasmid containing an oriT sequence.[17]

» Recipient Spore Preparation: Prepare a fresh spore suspension of S. natalensis.
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o Heat Shock: Heat shock the S. natalensis spores at 45-50°C for 10 minutes to induce
germination.[18]

e Mating: Mix the heat-shocked spores with the E. coli donor cells and plate the mixture on a
suitable mating medium (e.g., MS agar) supplemented with MgCl2.[18]

 Incubation: Incubate the plates at 30°C for 16-20 hours.[18]

» Selection: Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E.
coli) and an antibiotic corresponding to the resistance marker on the plasmid.[18]

« |solation of Exconjugants: Incubate the plates for a further 7-10 days until exconjugant
colonies appear.[18]

Click to download full resolution via product page

Workflow for Protoplast Transformation.

Protocol:

e Mycelia Growth: Grow S. natalensis in a suitable liquid medium (e.g., YEME) to the late
exponential phase.

» Protoplast Formation: Harvest the mycelia, wash with a sucrose solution, and treat with
lysozyme to digest the cell walls, forming protoplasts.

o Protoplast Purification: Filter the protoplast suspension to remove remaining mycelia and
purify the protoplasts by centrifugation.

o Transformation: Mix the purified protoplasts with the plasmid DNA in the presence of
polyethylene glycol (PEG) to facilitate DNA uptake.

» Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) that
allows the protoplasts to regenerate their cell walls.[10]
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o Selection: After a period of regeneration, overlay the plates with a selective antibiotic to
select for transformants.

Conclusion

Streptomyces natalensis remains a microorganism of significant industrial and scientific interest
due to its production of the valuable antifungal agent, natamycin. This technical guide has
provided a comprehensive overview of the core aspects of S. natalensis biology and
natamycin production, from the genetic and regulatory mechanisms to detailed experimental
protocols for fermentation, analysis, and genetic manipulation. The presented quantitative data
and visual diagrams aim to serve as a practical resource for researchers, scientists, and drug
development professionals. A thorough understanding of these fundamental principles and
methodologies is crucial for the continued optimization of natamycin production and the
potential development of novel antifungal compounds through metabolic engineering of this
versatile microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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